molecular formula C20H18F3N3O2S2 B11577947 N-[2-(2-methoxyphenyl)ethyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

N-[2-(2-methoxyphenyl)ethyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11577947
M. Wt: 453.5 g/mol
InChI Key: FSWOFAFHTOJLNY-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)ethyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that features a combination of aromatic, heterocyclic, and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving thiophene-2-carbaldehyde and trifluoromethyl ketone in the presence of a base.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the pyrimidine intermediate.

    Formation of the Acetamide Moiety: The acetamide group is formed by reacting the intermediate with acetic anhydride or acetyl chloride.

    Introduction of the Methoxyphenyl Group: The final step involves the alkylation of the intermediate with 2-(2-methoxyphenyl)ethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl and thiophene groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a methoxyphenyl group, a thiophene ring, and a trifluoromethyl-substituted pyrimidine. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H18F3N3O2S2

Molecular Weight

453.5 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C20H18F3N3O2S2/c1-28-15-6-3-2-5-13(15)8-9-24-18(27)12-30-19-25-14(16-7-4-10-29-16)11-17(26-19)20(21,22)23/h2-7,10-11H,8-9,12H2,1H3,(H,24,27)

InChI Key

FSWOFAFHTOJLNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3

Origin of Product

United States

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